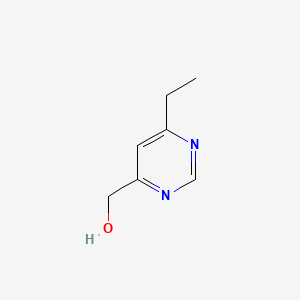
(6-Ethylpyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethylpyrimidin-4-yl)methanol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrimidine ring substituted with an ethyl group at the 6-position and a hydroxymethyl group at the 4-position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylpyrimidin-4-yl)methanol typically involves the reaction of 6-ethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The general reaction scheme is as follows:
Starting Materials: 6-Ethylpyrimidine and formaldehyde.
Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 6-ethylpyrimidine is reacted with formaldehyde in the presence of the base, followed by reduction to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-Ethylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-ethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-ethylpyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Ethylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-Ethylpyrimidin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminopyrimidin-4-yl)methanol: Similar structure but with an amino group at the 2-position instead of an ethyl group at the 6-position.
(4-Hydroxymethylpyrimidine): Lacks the ethyl group at the 6-position.
(6-Methylpyrimidin-4-yl)methanol: Has a methyl group instead of an ethyl group at the 6-position.
Uniqueness
(6-Ethylpyrimidin-4-yl)methanol is unique due to the presence of both the ethyl group at the 6-position and the hydroxymethyl group at the 4-position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(6-ethylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-2-6-3-7(4-10)9-5-8-6/h3,5,10H,2,4H2,1H3 |
Clave InChI |
AWHNMZKDPQXUQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



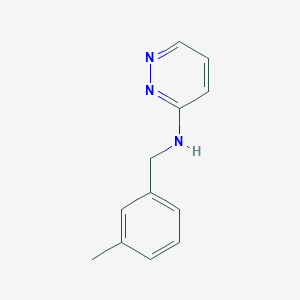
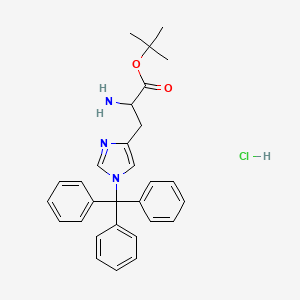
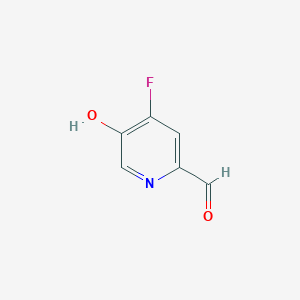
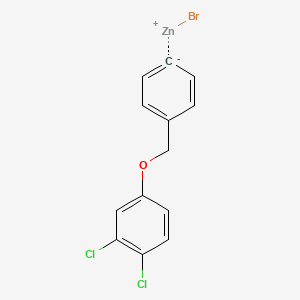
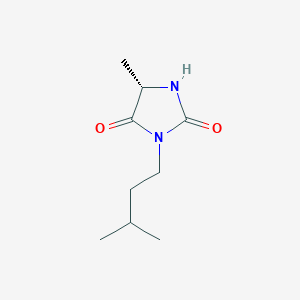
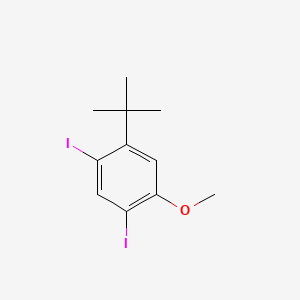
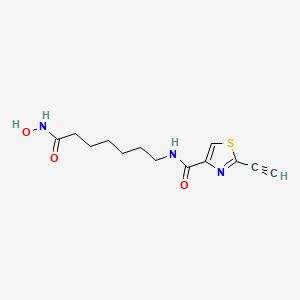
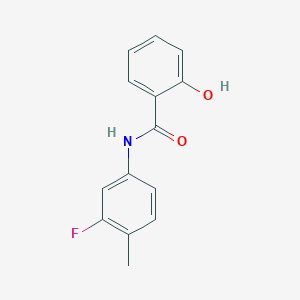
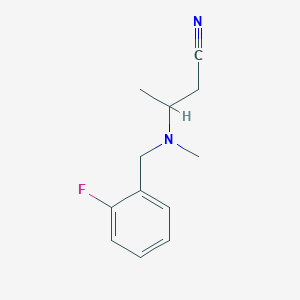
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
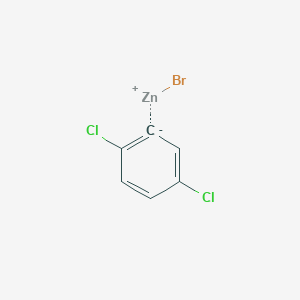
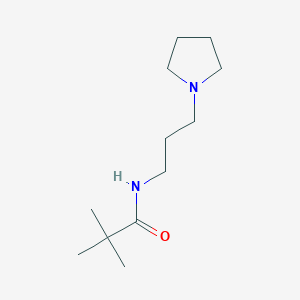
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
